

CAS number 123334-23-6 properties and uses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sodium hexachloroiridate(III) hydrate
Cat. No.:	B568222

[Get Quote](#)

An In-depth Technical Guide to **Sodium hexachloroiridate(III) hydrate** (CAS 123334-23-6)

Executive Summary

This document provides a comprehensive technical overview of **Sodium hexachloroiridate(III) hydrate**, identified by CAS number 123334-23-6. It is an iridium-based coordination compound with significant applications in catalysis, materials science, analytical chemistry, and nanotechnology.^[1] This guide details its chemical and physical properties, synthesis protocols, diverse applications, and biological activities. Experimental methodologies and diagrams of key processes are included to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Chemical and Physical Properties

Sodium hexachloroiridate(III) hydrate is an ionic compound composed of three sodium cations, one hexachloroiridium(III) anion, and a variable number of water molecules.^[2] Its systematic IUPAC name is trisodium hexachloroiridium(3-) hydrate.^{[3][4]} The anhydrous form has a molecular weight of 473.89 g/mol, though the actual weight varies with the degree of hydration.^{[2][5]} The compound features an octahedral coordination geometry with six chloride ligands surrounding the central iridium(III) atom.^[2]

Table 1: Physicochemical Properties of CAS 123334-23-6

Property	Value	References
CAS Number	123334-23-6	[2]
Molecular Formula	$\text{Na}_3\text{IrCl}_6 \cdot x\text{H}_2\text{O}$	[2] [3] [5]
Molecular Weight	473.90 g/mol (anhydrous basis)	[2] [5]
Appearance	Crystalline solid; Dark purple to black powder; Greenish-brown solid	[2] [3] [6] [7]
IUPAC Name	trisodium; hexachloro iridium(3-); hydrate	[3] [4]
Melting Point	N/A (Decomposes at ~600°C)	[2] [3] [6]
Boiling Point	N/A	[3] [6]
Solubility in H_2O	Data is conflicting. Some sources report insolubility, while others note excellent solubility in aqueous solutions, which is consistent with its use in HPLC applications.	[2] [6] [7]
Sensitivity	Moisture sensitive, hygroscopic	[2] [6] [7]
Iridium (Ir) Content	35-40% (gravimetric)	[5]

Synthesis and Handling

Synthesis Protocol

A common method for producing **Sodium hexachloroiridate(III) hydrate** is through the direct reaction of iridium metal with sodium chloride under a chlorine atmosphere.[\[2\]](#)

Experimental Protocol: Direct Synthesis

- Mixing: Combine iridium powder (99.9% purity) with sodium chloride (NaCl) in a 1:3 molar ratio.
- Heating: Heat the mixture to a temperature range of 450–500°C.
- Chlorination: Introduce a continuous flow of chlorine gas (Cl₂) at 1–2 atm over the heated mixture.
- Reaction Time: Maintain these conditions for approximately 48 hours to ensure the reaction goes to completion, yielding anhydrous Na₃IrCl₆.^[2]
- Hydration: Dissolve the resulting anhydrous salt in deionized water.
- Crystallization: Recrystallize the compound from the aqueous solution to form the hydrated product, Na₃IrCl₆·xH₂O.^[2]

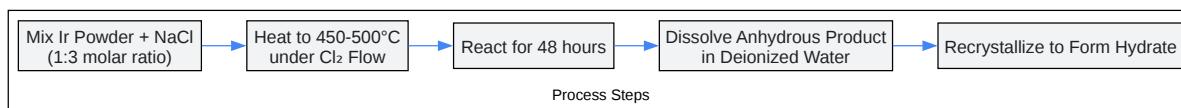


Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)Diagram 1: Synthesis Workflow for Na₃IrCl₆·xH₂O.

Handling and Storage

Due to its hygroscopic nature, **Sodium hexachloroiridate(III) hydrate** requires careful handling and storage.^[2] It should be kept in airtight containers, preferably at 0–6°C, to prevent moisture absorption which can alter its reactivity.^[2] When handling the powder, a fume hood should be used to avoid inhalation of iridium-containing dust.^[2]

Applications and Uses

This compound is a versatile precursor and reagent in numerous scientific and industrial fields.

- Catalysis: It serves as a precursor for synthesizing iridium catalysts used in hydrogenation, oxidation, and C-H activation reactions.[1][2]
- Nanomaterial Synthesis: It is widely used to produce iridium nanoparticles (Ir NPs), which exhibit high catalytic activity and stability, making them suitable for fuel cells and biosensors. [2]
- Electrochemistry: The compound is used to modify electrodes for enhanced detection of biological molecules like glucose, dopamine, and serotonin.[2] It is also a precursor for iridium-based electrocatalysts for the oxygen evolution reaction (OER).[2]
- Analytical Chemistry: It functions as a reagent in High-Performance Liquid Chromatography (HPLC), particularly for the analysis and separation of peptides and proteins.[2][6]
- Material Science: It is a source of iridium for creating advanced materials, including conductive polymers and thin films with applications in electronics and photonics.[1][2]

Biological Activity and Mechanism of Action

Recent research has highlighted the biological potential of **Sodium hexachloroiridate(III) hydrate**, particularly in oncology and microbiology.[2]

Cytotoxic Activity

Iridium complexes, including this compound, have demonstrated cytotoxic effects against various cancer cell lines.[2] The primary mechanism of action involves the intracellular generation of reactive oxygen species (ROS). This leads to a state of oxidative stress, which subsequently triggers apoptotic cell death pathways.[2]

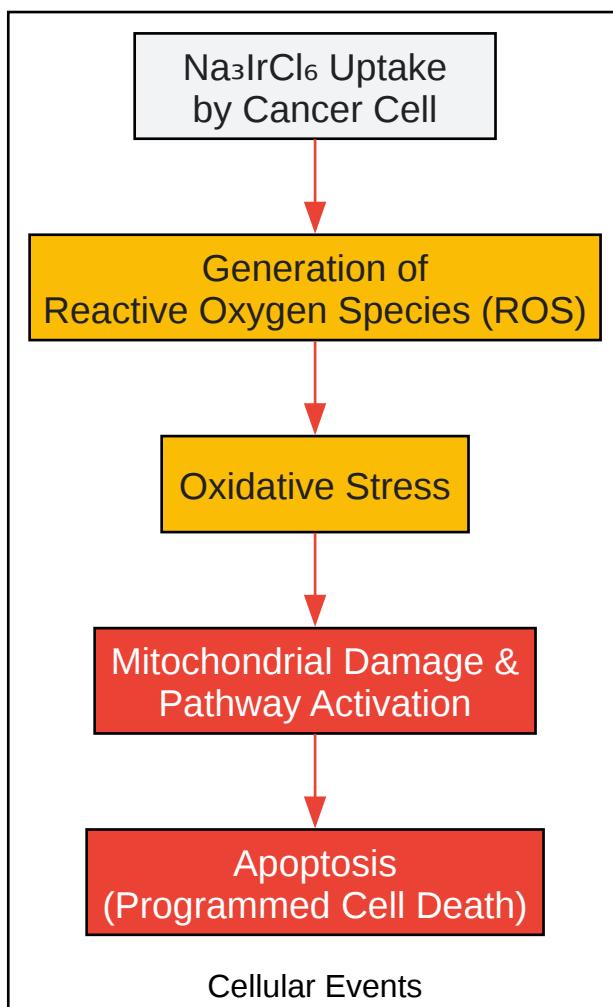


Diagram 2: Cytotoxicity Mechanism

[Click to download full resolution via product page](#)

Diagram 2: Proposed mechanism of ROS-induced cytotoxicity.

Antimicrobial Activity

Studies have shown that **Sodium hexachloroiridate(III) hydrate** possesses antimicrobial properties. It has been found to effectively inhibit the growth of bacteria such as *Staphylococcus aureus* and *Escherichia coli* at concentrations between 10 to 50 µg/mL.^[2] The proposed mechanism involves the disruption of the bacterial cell membrane and interference with essential metabolic processes.^[2]

Experimental Protocols

Protocol for Iridium Nanoparticle (Ir NP) Synthesis

This compound is a common precursor for synthesizing iridium nanoparticles with peroxidase-like activity, useful in biosensing applications.[2]

Methodology

- Precursor Solution: Prepare an aqueous solution of **Sodium hexachloroiridate(III) hydrate**.
- Protective Agent: Add ascorbic acid to the solution, which acts as a protecting agent to control particle growth.
- Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄), to the mixture.
- Heating: Heat the reaction mixture to 95°C for 15 minutes to facilitate the reduction of Ir(III) ions to Ir(0) and promote nanoparticle formation.[2]
- Characterization: Validate the resulting Ir NPs (typically ~2.4 nm) using Transmission Electron Microscopy (TEM) for size and morphology and UV-Vis spectroscopy for optical properties.[2]

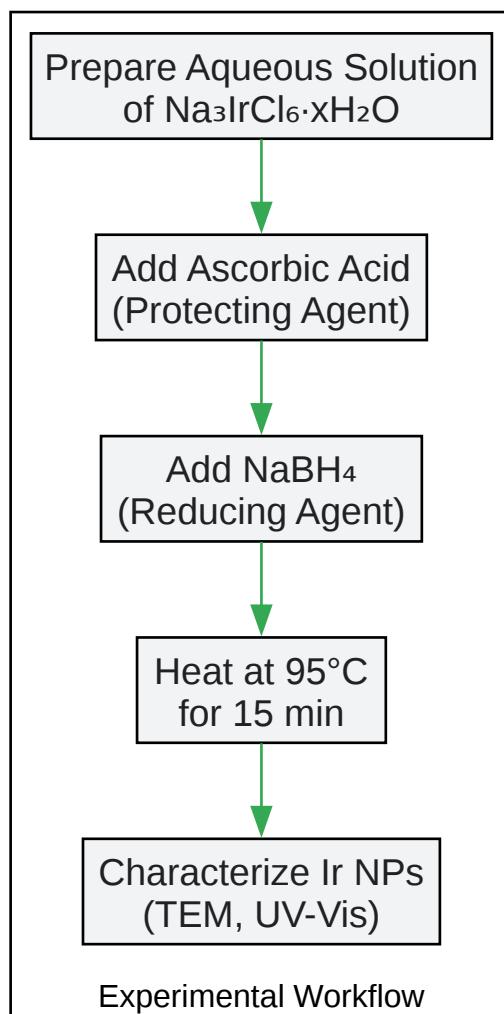


Diagram 3: Ir Nanoparticle Synthesis

[Click to download full resolution via product page](#)

Diagram 3: Workflow for synthesizing Iridium Nanoparticles.

General Workflow for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of the compound, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).

Methodology

- Preparation: Prepare a stock solution of the compound in a suitable solvent and perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.
- Inoculation: Add a standardized suspension of the target bacterium (e.g., *S. aureus* or *E. coli*) to each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
- MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no bacterial colonies after incubation.

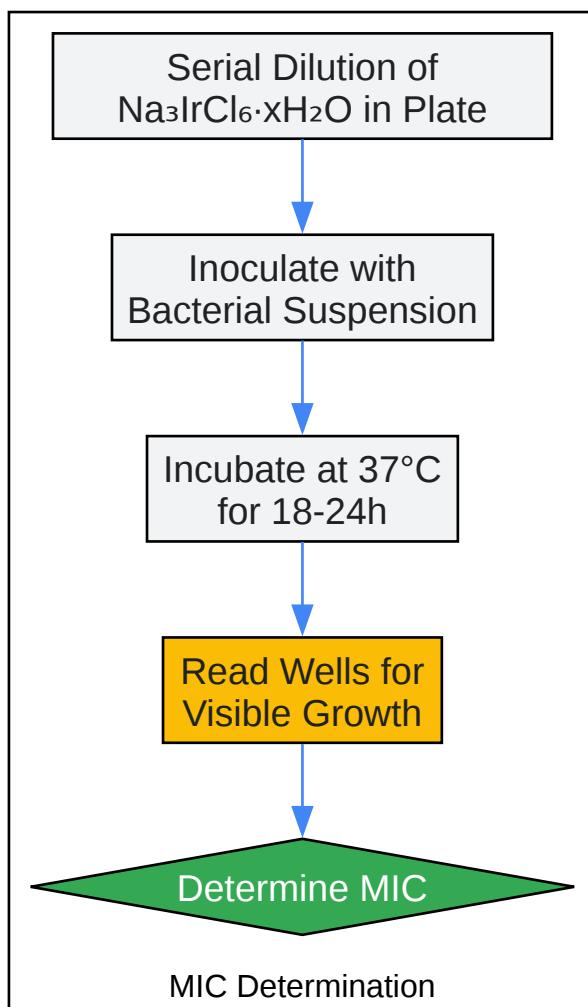


Diagram 4: Antimicrobial Testing Workflow

[Click to download full resolution via product page](#)

Diagram 4: General workflow for MIC determination.

Protocol for Thermal Stability Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the compound and quantify its water of hydration.[\[8\]](#)

Methodology

- Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

- Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert atmosphere (e.g., nitrogen gas).
- Heating Program: Heat the sample from ambient temperature to 600°C at a constant rate of 10°C/min.[8]
- Data Acquisition: Continuously record the sample's mass as a function of temperature.
- Analysis: Analyze the resulting TGA curve to identify mass loss events, such as the loss of water of hydration (dehydration) and thermal decomposition.[2][8]

Safety Information

The compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn during handling.[5]

Table 2: Hazard and Safety Information

Identifier	Description	References
Hazard Codes	Xi (Irritant)	[3][6]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[5]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[5]
Target Organs	Respiratory system	[5]
WGK (Germany)	3 (Highly hazardous for water)	[3][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. myuchem.com [myuchem.com]
- 2. Sodium hexachloroiridate(III) hydrate | 123334-23-6 | Benchchem [benchchem.com]
- 3. Sodium Hexachloroiridate(III) Hydrate,CAS : 123334-23-6 [eforu-chemical.com]
- 4. Sodium hexachloroiridate(3)-water (3/1/1) | Cl₆H₂IrNa₃O | CID 56845692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium hexachloroiridate(III) 123334-23-6 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. SODIUM HEXACHLOROIRIDATE(III) HYDRATE CAS#: 123334-23-6 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number 123334-23-6 properties and uses]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b568222#cas-number-123334-23-6-properties-and-uses\]](https://www.benchchem.com/product/b568222#cas-number-123334-23-6-properties-and-uses)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com